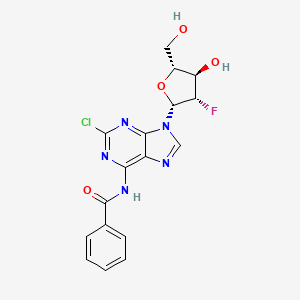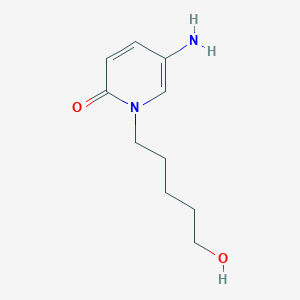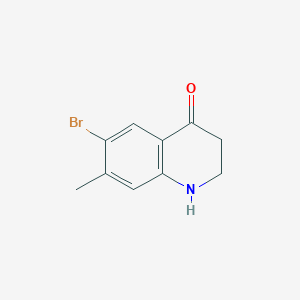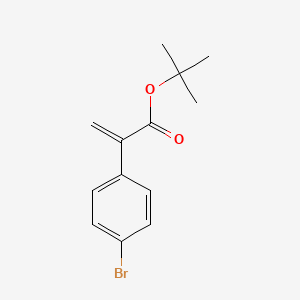
Thiochromane-4-sulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiochromane-4-sulfonamide 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a thiochromane ring system, which is a sulfur analog of chromane, and a sulfonamide group at the 4-position. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiochromane-4-sulfonamide 1,1-dioxide typically involves the reaction of thiochromane derivatives with sulfonamide reagents. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and yields sulfonamide products in reasonable to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is designed to ensure high purity and consistency, making it suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Thiochromane-4-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Thiochromane-4-sulfonamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials chemistry.
Medicine: Explored for its potential therapeutic applications due to its structural relationship with biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of thiochromane-4-sulfonamide 1,1-dioxide involves its ability to interact with molecular targets and pathways. For example, vinyl sulfones, which are structurally related, inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparaison Avec Des Composés Similaires
Thiochroman-4-one derivatives: These compounds share the thiochromane ring system and exhibit similar biological activities.
Thiochromones: Sulfur analogs of chromones with promising biological activities.
Thioflavones: Compounds with a similar sulfur-containing heterocyclic structure.
Uniqueness: Thiochromane-4-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity. Its structural relationship with other sulfur-containing heterocycles makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H11NO4S2 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14) |
Clé InChI |
PIZAIZWGQAKLSC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)


![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/no-structure.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)




![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
